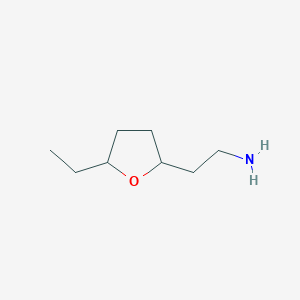

2-(5-Ethyloxolan-2-yl)ethan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

2-(5-ethyloxolan-2-yl)ethanamine |

InChI |

InChI=1S/C8H17NO/c1-2-7-3-4-8(10-7)5-6-9/h7-8H,2-6,9H2,1H3 |

InChI Key |

KTYNWUWOWAWGRN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(O1)CCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 5 Ethyloxolan 2 Yl Ethan 1 Amine

Retrosynthetic Analysis of the 2-(5-Ethyloxolan-2-yl)ethan-1-amine Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve the carbon-nitrogen bond of the ethan-1-amine moiety and the carbon-oxygen bonds within the oxolane (tetrahydrofuran) ring.

A primary disconnection of the C-N bond suggests a precursor such as a 2-(5-ethyloxolan-2-yl)ethyl halide or tosylate, which could be converted to the amine via nucleophilic substitution with an ammonia (B1221849) equivalent. Another approach involves the reduction of a corresponding nitrile or azide.

Disconnecting the oxolane ring reveals several potential synthetic pathways. A key strategy involves the cyclization of a linear precursor. For instance, a 1,4-diol derivative can undergo acid-catalyzed dehydration to form the tetrahydrofuran (B95107) ring. chemicalbook.com The substituents on the ring can be introduced before or after cyclization. A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis

This analysis highlights key synthons and suggests that the synthesis can be approached by forming the substituted oxolane ring followed by the introduction of the amine functionality, or by constructing a linear precursor with all necessary functional groups prior to cyclization.

Stereoselective and Enantioselective Synthetic Approaches to this compound

The presence of two stereocenters in this compound (at C2 and C5 of the oxolane ring) necessitates stereoselective or enantioselective synthetic methods to obtain specific stereoisomers. iupac.org Such approaches are crucial in medicinal chemistry, where different enantiomers can exhibit vastly different biological activities.

Asymmetric Catalysis in Oxolane Ring Formation

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of the substituted oxolane ring. mdpi.com Metal-catalyzed asymmetric cyclization reactions can be employed to control the stereochemistry of the ring formation. For instance, a palladium-catalyzed hydroamination could be a key step in a stereoselective synthesis of related 2,5-disubstituted morpholines. rsc.org

One theoretical approach could involve an asymmetric intramolecular Wacker-type cyclization of an appropriate unsaturated alcohol. The use of a chiral palladium catalyst could induce facial selectivity in the nucleophilic attack of the hydroxyl group onto the coordinated alkene, thereby establishing the desired stereocenters.

Another strategy is the use of organocatalysis. Chiral Brønsted acids have been shown to catalyze the stereoselective cyclization of hydroxyalkenes to form substituted tetrahydropyrans, a strategy that could be adapted for tetrahydrofuran synthesis. uva.es

Table 1: Potential Asymmetric Catalytic Methods for Oxolane Ring Formation

| Catalyst Type | Reaction Type | Potential Precursor | Key Advantage |

| Chiral Palladium Complex | Intramolecular Hydroalkoxylation | Alkenol with a pendant ethyl group | High enantioselectivity |

| Chiral Brønsted Acid | Hydroxyalkoxylation | Unsaturated alcohol | Metal-free, environmentally benign |

| Chiral Lewis Acid | [3+2] Cycloaddition | Aldehyde and a cyclopropane derivative | Convergent synthesis |

Chiral Auxiliary-Mediated Synthesis of the Ethan-1-amine Moiety

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. This approach is particularly well-suited for the stereoselective synthesis of the ethan-1-amine portion of the target molecule.

A well-established method involves the use of Evans' chiral oxazolidinone auxiliaries. wikipedia.org An N-acylated oxazolidinone can undergo diastereoselective alkylation. In the context of our target molecule, the chiral auxiliary could be attached to a two-carbon unit, followed by alkylation with a synthon representing the 5-ethyloxolan-2-yl moiety. Subsequent cleavage of the auxiliary would yield the chiral ethan-1-amine.

Pseudoephedrine is another effective chiral auxiliary for the asymmetric synthesis of α-substituted carbonyl compounds, which can then be converted to the corresponding amines. nih.govharvard.edu An amide derived from pseudoephedrine and a carboxylic acid containing the oxolane ring could be selectively alkylated at the α-position, followed by reduction and removal of the auxiliary.

Table 2: Comparison of Chiral Auxiliaries for Ethan-1-amine Synthesis

| Chiral Auxiliary | Key Intermediate | Removal Conditions | Diastereoselectivity |

| Evans' Oxazolidinone | N-Acyl oxazolidinone | LiAlH4 or other reducing agents | Generally high (>95%) |

| Pseudoephedrine | Pseudoephedrine amide | Reductive cleavage | High, especially for quaternary centers |

| (S)-(-)-1-Phenylethylamine | Imine | Hydrogenolysis | Variable, substrate-dependent |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key principles include the use of renewable feedstocks, catalysis, and designing for energy efficiency and atom economy.

Solvent-Free or Environmentally Benign Solvent Reactions

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Whenever possible, reactions should be conducted in the absence of a solvent or in environmentally benign solvents such as water, ethanol, or supercritical fluids. nih.gov

For the synthesis of this compound, certain steps could potentially be adapted to solvent-free conditions. For example, microwave-assisted organic synthesis (MAOS) has been successfully employed for solvent-free reactions, often leading to shorter reaction times and higher yields. researchgate.net The acid-catalyzed cyclization to form the oxolane ring could be a candidate for such a solvent-free approach, potentially using a solid acid catalyst that can be easily recovered and reused.

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org Reactions with high atom economy are those that incorporate the maximum number of atoms from the starting materials into the final product. Addition and rearrangement reactions are inherently 100% atom-economical. rsc.orgnih.gov

In designing a synthesis for this compound, preference should be given to routes that maximize atom economy. For instance, a catalytic hydrogenation of a nitrile to form the primary amine is more atom-economical than a route involving a halogenation followed by substitution with ammonia, which generates salt byproducts.

Table 3: Atom Economy Comparison of Potential Amine Formation Reactions

| Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Nitrile Hydrogenation | R-CN + 2 H2 | R-CH2NH2 | None | 100% |

| Reductive Amination | R-CHO + NH3 + H2 | R-CH2NH2 | H2O | High |

| Gabriel Synthesis | R-X + Phthalimide, then Hydrazine | R-NH2 | Phthalhydrazide, HX | Low |

By carefully selecting reactions and catalysts, the synthesis of this compound can be designed to be not only efficient in terms of yield and stereoselectivity but also environmentally responsible.

Flow Chemistry and Continuous Processing for this compound Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients, offering numerous advantages over conventional batch methods. rsc.orgmit.edumdpi.com These benefits include enhanced heat and mass transfer, precise control over reaction time and temperature, and the ability to safely handle hazardous reagents and intermediates. rsc.orgmit.edu A multi-step continuous flow process can be envisioned for the synthesis of this compound, integrating several reaction and purification steps into a single, automated sequence. rsc.orgrsc.orgresearchgate.net

A plausible synthetic route amenable to a continuous flow setup could commence with the formation of the 2,5-disubstituted tetrahydrofuran (THF) core, followed by the introduction of the ethylamine (B1201723) side chain. The synthesis of substituted tetrahydrofurans is a well-established field, with numerous methods available for the stereocontrolled construction of this important heterocyclic motif. umsl.edunih.gov

Proposed Multi-step Flow Synthesis:

A hypothetical multi-step flow synthesis of this compound could be designed as follows:

Formation of the Tetrahydrofuran Ring: A key starting material could be a suitably protected γ-hydroxyalkene. The cyclization to form the 2,5-disubstituted THF ring can be achieved through various methods, such as an intramolecular haloetherification followed by reduction, or a palladium-catalyzed cyclization. In a flow setup, the initial substrate would be pumped through a heated reactor coil containing the necessary reagents and catalysts.

Functional Group Interconversion: The resulting 2-substituted-5-ethyl-tetrahydrofuran would likely require functional group manipulation to introduce a suitable precursor for the ethylamine side chain. For instance, a terminal alkene could be hydroborated and oxidized to a primary alcohol. This two-step sequence can be performed in continuous flow using packed-bed reactors containing immobilized reagents.

Introduction of the Amine Group: The terminal alcohol can then be converted to the corresponding amine. A highly efficient and atom-economical method for this transformation is catalytic reductive amination. In a continuous flow system, the alcohol, an ammonia source, and a stream of hydrogen would be passed through a heated packed-bed reactor containing a heterogeneous catalyst.

The table below outlines a conceptual multi-step flow process for the synthesis of the target molecule.

| Step | Transformation | Reagents and Conditions (Conceptual) | Reactor Type | Residence Time (Conceptual) |

| 1 | Tetrahydrofuran Formation | Diallyl ether, Grubbs catalyst (for ring-closing metathesis) | Heated Coil Reactor | 10 - 30 min |

| 2 | Selective Reduction | H₂, Pd/C catalyst | Packed-Bed Reactor | 5 - 15 min |

| 3 | Hydroboration-Oxidation | BH₃·SMe₂, H₂O₂, NaOH | Sequential Coil Reactors | 15 - 45 min |

| 4 | Reductive Amination | NH₃, H₂, Ni or Ru catalyst | Packed-Bed Reactor | 20 - 60 min |

Total Synthesis Strategies for Complex Analogs Incorporating the this compound Core

The 2,5-disubstituted tetrahydrofuran motif is a common feature in a wide array of biologically active natural products, including polyether antibiotics and marine lipids. umsl.edunih.govnih.gov The total synthesis of such complex molecules presents significant challenges, particularly in the stereocontrolled construction of the heterocyclic core and the installation of various functional groups. nih.gov The this compound core can be considered a valuable building block for the synthesis of novel analogs of these natural products.

Strategies for Incorporation:

Several strategies can be employed to incorporate the this compound moiety into larger, more complex molecular frameworks:

Convergent Synthesis: A convergent approach involves the separate synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. The pre-synthesized this compound, or a protected derivative, could serve as one of these key fragments. This strategy is often more efficient for the synthesis of complex molecules as it allows for the optimization of individual reaction steps and the accumulation of material before the final coupling reactions.

Late-Stage Functionalization: In this approach, the core of a complex molecule is first assembled, and the this compound side chain is introduced at a later stage. This strategy is particularly useful for creating a library of analogs with variations in the side chain. For example, a precursor molecule containing a suitable electrophilic site could be reacted with the amine to form the final product.

Biomimetic Synthesis: Some natural products containing tetrahydrofuran rings are believed to be formed in nature through a cascade of cyclization reactions. organic-chemistry.orgorganic-chemistry.org A synthetic strategy that mimics this biosynthetic pathway could be employed to construct complex analogs. In this scenario, a linear precursor containing appropriately positioned hydroxyl and alkene groups could be induced to cyclize, forming the 2,5-disubstituted tetrahydrofuran ring with the ethylamine side chain already in place or installed shortly after.

The following table provides a conceptual overview of how the this compound core could be integrated into the synthesis of a hypothetical complex bioactive molecule.

| Synthetic Strategy | Description | Key Reaction for Incorporation |

| Convergent Synthesis | Coupling of pre-synthesized fragments. | Amide bond formation, reductive amination, or nucleophilic substitution. |

| Late-Stage Functionalization | Introduction of the side chain near the end of the synthesis. | Reaction of the amine with an activated carbonyl group or an alkyl halide on the complex core. |

| Biomimetic Cascade | Mimicking the natural synthetic pathway. | Acid-catalyzed cyclization of a polyene precursor. |

Mechanistic Investigations of 2 5 Ethyloxolan 2 Yl Ethan 1 Amine Reactivity

Reactions Involving the Primary Amine Functionality of 2-(5-Ethyloxolan-2-yl)ethan-1-amine

The primary amine group (-NH₂) is a potent nucleophile and a weak base, making it the primary site of reactivity in many chemical transformations. Its reactions are fundamental to the synthesis of a wide array of derivatives.

Nucleophilic Acyl Substitution and Amidation Reactions

The primary amine of this compound readily participates in nucleophilic acyl substitution reactions, a cornerstone of amide bond formation. libretexts.org This class of reaction involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of a carboxylic acid derivative. masterorganicchemistry.comlibretexts.org The reaction generally proceeds via a two-stage addition-elimination mechanism, where a tetrahedral intermediate is formed and subsequently collapses to expel a leaving group, resulting in the formation of a stable amide. libretexts.org

The reactivity of the acylating agent is paramount, with acyl chlorides being more reactive than esters or amides. libretexts.orgchemistrytalk.org The aminolysis of acyl chlorides or anhydrides is typically rapid and can be performed under neutral or basic conditions, often with an excess of the amine or a non-nucleophilic base to neutralize the acid byproduct. libretexts.org Direct amidation with carboxylic acids is also possible but generally requires high temperatures or the use of coupling agents or catalysts to activate the carboxylic acid. mdpi.com

| Acylating Agent | Product | Typical Conditions |

|---|---|---|

| Acetyl Chloride | N-(2-(5-Ethyloxolan-2-yl)ethyl)acetamide | Inert solvent (e.g., DCM, THF), optional base (e.g., Triethylamine) |

| Benzoic Anhydride | N-(2-(5-Ethyloxolan-2-yl)ethyl)benzamide | Inert solvent, mild heating may be required |

| Ethyl Acetate | N-(2-(5-Ethyloxolan-2-yl)ethyl)acetamide | Higher temperatures or catalyst required (e.g., Ni/NHC) mdpi.com |

| Propanoic Acid | N-(2-(5-Ethyloxolan-2-yl)ethyl)propanamide | High temperature (e.g., >140°C) or coupling agent (e.g., DCC, TCT) mdpi.com |

Schiff Base Formation and Imine Chemistry

The reaction of the primary amine in this compound with aldehydes or ketones results in the formation of an imine, also known as a Schiff base, which contains a carbon-nitrogen double bond (C=N). masterorganicchemistry.comnih.gov This condensation reaction is typically reversible and acid-catalyzed. youtube.com The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. youtube.com Subsequent proton transfer steps and the elimination of a water molecule yield the final imine product. redalyc.org

The reaction is often carried out in a solvent that allows for the removal of water, thereby driving the equilibrium towards the imine product. youtube.com The pH of the reaction medium is crucial; mildly acidic conditions (pH 4-5) are generally optimal to facilitate both protonation of the carbonyl group and ensure the amine remains sufficiently nucleophilic. youtube.com Schiff bases derived from furan-containing aldehydes are well-documented, suggesting the oxolane moiety in the target compound would be stable under these conditions. nih.govresearchgate.net

| Carbonyl Compound | Imine (Schiff Base) Product | Typical Conditions |

|---|---|---|

| Benzaldehyde | (E)-N-Benzylidene-2-(5-ethyloxolan-2-yl)ethan-1-amine | Methanol or Ethanol, mild acid catalyst (e.g., AcOH), reflux |

| Acetone | N-(Propan-2-ylidene)-2-(5-ethyloxolan-2-yl)ethan-1-amine | Neat or in a suitable solvent, water removal (e.g., Dean-Stark) |

| Furfural (B47365) | (E)-N-(Furan-2-ylmethylene)-2-(5-ethyloxolan-2-yl)ethan-1-amine | Ethanol, reflux nih.gov |

| Cyclohexanone | N-(Cyclohexylidene)-2-(5-ethyloxolan-2-yl)ethan-1-amine | Toluene, Dean-Stark apparatus, p-TsOH catalyst |

Quaternization and Amine Salt Formation

As a base, the primary amine of this compound reacts with acids to form ammonium (B1175870) salts. This is a straightforward acid-base reaction where the amine's nitrogen atom is protonated.

Further alkylation leads to the formation of secondary, tertiary, and ultimately quaternary ammonium salts. The synthesis of a quaternary ammonium salt from a primary amine is a stepwise process. The Menshutkin reaction, which involves the reaction of an amine with an alkyl halide, can be applied sequentially. nih.gov For a primary amine like this compound, reaction with three equivalents of an alkylating agent (e.g., methyl iodide) in the presence of a base would yield the corresponding quaternary ammonium salt. The quaternization of amines bearing heterocyclic rings, including oxolanes, has been successfully demonstrated, often to enhance biological activity or modify physical properties. nih.gov Kinetic studies show that the rate of quaternization is influenced by temperature and the nature of the alkyl halide. researchgate.netd-nb.info

| Reagent | Product Type | Product Name |

|---|---|---|

| Hydrochloric Acid (HCl) | Ammonium Salt | 2-(5-Ethyloxolan-2-yl)ethan-1-aminium chloride |

| Methyl Iodide (CH₃I, excess) | Quaternary Ammonium Salt | 2-(5-Ethyloxolan-2-yl)-N,N,N-trimethylethan-1-aminium iodide |

| Benzyl Bromide (excess) | Quaternary Ammonium Salt | N,N,N-Tribenzyl-2-(5-ethyloxolan-2-yl)ethan-1-aminium bromide |

Reactivity of the Oxolane Ring in this compound

The oxolane (tetrahydrofuran) ring is a saturated cyclic ether and is generally less reactive than the primary amine. However, under specific conditions, it can undergo reactions such as ring-opening or substitution.

Ring-Opening Reactions and Transformations

The cleavage of the C-O bonds in the oxolane ring typically requires harsh conditions, such as treatment with strong acids (e.g., HBr, HI) or potent Lewis acids. nih.gov For example, reaction with a Lewis acid can activate the ether oxygen, making the ring susceptible to nucleophilic attack, leading to a ring-opened product. nih.govrsc.org The presence of the basic amine side chain complicates this reactivity, as it would be preferentially protonated under acidic conditions, potentially protecting the ether oxygen from activation or acting as an internal nucleophile.

Ring-opening of substituted oxetanes (four-membered rings) to form oxazolines (five-membered rings) has been achieved catalytically, suggesting that intramolecular cyclization involving the side chain could be a potential transformation pathway under certain activation conditions. nih.gov Ring-opening can also be initiated by the formation of oxonium ions, which are then attacked by nucleophiles. nih.gov

| Reagent/Condition | Potential Product Type | Notes |

|---|---|---|

| Concentrated HBr, heat | Bromo-alcohol | Reaction proceeds via protonation of the ether oxygen followed by Sₙ2 attack by Br⁻. |

| Lewis Acid (e.g., BBr₃, AlCl₃) | Halo-alcohol | Lewis acid coordinates to the ether oxygen, activating the ring for nucleophilic cleavage. nih.gov |

| Acetyl Chloride / ZnCl₂ | Chloroacetate | Classic conditions for ether cleavage. |

Electrophilic and Nucleophilic Substitution on the Oxolane Ring

Direct electrophilic or nucleophilic substitution on the saturated carbon atoms of the oxolane ring is challenging due to the lack of unsaturation and the low reactivity of C-H bonds. However, modern synthetic methods have enabled such transformations.

Electrophilic attack on the oxolane ring itself is generally unfavorable. While furan (B31954) is highly reactive towards electrophiles, its saturated counterpart, tetrahydrofuran (B95107) (oxolane), lacks the π-electron system and does not undergo electrophilic aromatic substitution. chemicalbook.com Attack by an electrophile would most likely occur at the ring oxygen, leading to an oxonium ion and subsequent ring-opening, as discussed previously.

Nucleophilic substitution on the ring is also uncommon unless a leaving group is present. However, C-H functionalization reactions provide a modern route to substitution. For instance, α-arylation of cyclic ethers like tetrahydrofuran has been achieved using photoredox/nickel dual catalysis, where a C(sp³)-H bond adjacent to the ether oxygen is converted to a C-C bond. organic-chemistry.org Such a reaction could potentially functionalize the C5 position of the oxolane ring in this compound, provided the amine group is appropriately protected.

| Reaction Type | Reagents | Potential Product | Notes |

|---|---|---|---|

| α-C-H Arylation | Aryl Halide, Ni-catalyst, Photocatalyst, Light | 2-(5-Aryl-5-ethyloxolan-2-yl)ethan-1-amine | Requires advanced catalytic methods; amine protection likely necessary. organic-chemistry.org |

| Radical Halogenation | N-Bromosuccinimide (NBS), Radical Initiator | 2-(5-Bromo-5-ethyloxolan-2-yl)ethan-1-amine | Free-radical reaction, often lacks high selectivity. |

Compound Reference Table

| Compound Name | Role in Article |

|---|---|

| This compound | Subject of the article |

| Acetyl Chloride | Reagent (Acylating Agent) |

| N-(2-(5-Ethyloxolan-2-yl)ethyl)acetamide | Product (Amide) |

| Benzoic Anhydride | Reagent (Acylating Agent) |

| N-(2-(5-Ethyloxolan-2-yl)ethyl)benzamide | Product (Amide) |

| Ethyl Acetate | Reagent (Acylating Agent) |

| Propanoic Acid | Reagent (Carboxylic Acid) |

| N-(2-(5-Ethyloxolan-2-yl)ethyl)propanamide | Product (Amide) |

| Benzaldehyde | Reagent (Aldehyde) |

| (E)-N-Benzylidene-2-(5-ethyloxolan-2-yl)ethan-1-amine | Product (Imine) |

| Acetone | Reagent (Ketone) |

| N-(Propan-2-ylidene)-2-(5-ethyloxolan-2-yl)ethan-1-amine | Product (Imine) |

| Furfural | Reagent (Aldehyde) |

| (E)-N-(Furan-2-ylmethylene)-2-(5-ethyloxolan-2-yl)ethan-1-amine | Product (Imine) |

| Cyclohexanone | Reagent (Ketone) |

| N-(Cyclohexylidene)-2-(5-ethyloxolan-2-yl)ethan-1-amine | Product (Imine) |

| Hydrochloric Acid | Reagent (Acid) |

| 2-(5-Ethyloxolan-2-yl)ethan-1-aminium chloride | Product (Ammonium Salt) |

| Methyl Iodide | Reagent (Alkylating Agent) |

| 2-(5-Ethyloxolan-2-yl)-N,N,N-trimethylethan-1-aminium iodide | Product (Quaternary Ammonium Salt) |

| Benzyl Bromide | Reagent (Alkylating Agent) |

| N,N,N-Tribenzyl-2-(5-ethyloxolan-2-yl)ethan-1-aminium bromide | Product (Quaternary Ammonium Salt) |

| Hydrogen Bromide | Reagent (Acid) |

| Boric Tribromide | Reagent (Lewis Acid) |

| N-Bromosuccinimide | Reagent (Brominating Agent) |

Functionalization at the Ethyl Substituent and Oxolane Ring Positions

Functionalization of the Amine Group: The primary amine of the ethanamine side chain is expected to be the most reactive site for a variety of common transformations. These would likely include N-alkylation, N-acylation, and sulfonylation to introduce a wide range of functional groups. Reductive amination with aldehydes or ketones would provide access to secondary and tertiary amines.

Functionalization of the Oxolane Ring: The tetrahydrofuran ring presents a more challenging but potentially rewarding target for functionalization. The carbon atoms adjacent to the ring oxygen (α-positions) are the most likely sites for reaction due to the influence of the ether oxygen.

α-C–H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C–H bonds. For instance, metal-free, photocatalytic methods using bromine radicals have been shown to selectively activate the α-C–H bond of tetrahydrofuran for cross-coupling reactions. rsc.org This suggests that the C2 and C5 positions of the oxolane ring in the title compound could potentially be targeted for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Ring-Opening Reactions: The tetrahydrofuran ring can undergo cleavage under certain conditions. For example, reactions with primary aromatic amines in the presence of a palladium catalyst can lead to ring opening to form 4-N-arylamino-1-butanols. nih.gov Theoretical studies have also investigated the ring-opening of tetrahydrofuran mediated by intramolecular frustrated Lewis pairs. nih.govacs.org The stability of the 2,5-disubstituted tetrahydrofuran ring in the title compound towards such reactions would be a key area for experimental investigation. The presence of the ethyl group at the C5 position may influence the regioselectivity and kinetics of such ring-opening processes.

A hypothetical reaction scheme for the functionalization of the oxolane ring is presented below, based on known reactivity of tetrahydrofuran derivatives.

| Position | Reagent/Catalyst | Potential Product |

| α-C-H | N-Bromosuccinimide, Light | Brominated oxolane derivative |

| α-C-H | Organolithium base (e.g., n-BuLi) | Lithiated intermediate for further reaction |

| Ring | Strong Acid (e.g., HBr) | Ring-opened brominated diol |

It is crucial to reiterate that these are postulated reactions based on analogous systems, and their applicability to this compound requires experimental validation.

Catalytic Transformations Utilizing this compound as a Ligand or Precursor

The molecular structure of this compound, featuring both a primary amine and an ether oxygen, makes it a potential bidentate ligand for coordinating with metal centers in catalytic applications. The nitrogen and oxygen atoms can act as Lewis basic sites, potentially stabilizing transition metal catalysts.

While no studies have been found that explicitly use this compound as a ligand, research on other amino-ether and amino-alcohol ligands provides a basis for its potential utility. For example, aminoalcohols derived from natural sources have been used in asymmetric catalysis. The chirality of the C2 and C5 positions of the oxolane ring in the title compound could be exploited in asymmetric synthesis if an enantiomerically pure form were to be synthesized.

The table below outlines potential catalytic systems where ligands with similar functionalities have been employed, suggesting possible applications for the title compound.

| Metal Catalyst | Reaction Type | Potential Role of Ligand |

| Palladium(II) | Cross-coupling reactions (e.g., Suzuki, Heck) | Stabilization of the active catalytic species |

| Rhodium(I) | Asymmetric hydrogenation | Chiral auxiliary to induce enantioselectivity |

| Copper(I) | Atom Transfer Radical Polymerization (ATRP) | Control of the polymerization process |

The efficacy of this compound as a ligand would depend on several factors, including the chelate ring size formed upon coordination, the steric hindrance around the metal center, and the electronic properties of the ligand.

Kinetics and Thermodynamics of Key Reactions Involving this compound

A thorough understanding of the kinetics and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions and predicting product distributions. However, a notable absence of such data in the current body of scientific literature for this specific molecule necessitates a discussion based on general principles and studies of analogous compounds.

Kinetic studies on the reactions of hydroxyl radicals with tetrahydrofuran have been conducted, revealing a negative temperature dependence. bohrium.com These studies provide insight into the atmospheric chemistry of simple cyclic ethers. For this compound, the primary amine group would likely be a major site of reaction with radicals, in addition to the α-hydrogens on the oxolane ring.

The thermodynamic stability of the oxolane ring is a key factor in its reactivity. While generally stable, ring strain can influence its propensity to undergo ring-opening reactions. The substitution pattern on the ring, as with the ethyl group in the title compound, can affect this stability.

A hypothetical table of thermodynamic parameters for a potential reaction, such as the N-acetylation of the primary amine, is presented below for illustrative purposes. These values are purely estimations and would require experimental determination.

| Thermodynamic Parameter | Estimated Value |

| ΔH° (Enthalpy of Reaction) | -40 to -60 kJ/mol |

| ΔS° (Entropy of Reaction) | -10 to -30 J/(mol·K) |

| ΔG° (Gibbs Free Energy) | Negative at standard conditions |

Reaction Pathway Elucidation Using Isotopic Labeling and Trapping Experiments

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. In the context of this compound, several isotopic labeling strategies could be employed to investigate potential reaction pathways.

Deuterium (B1214612) Labeling: Replacing specific hydrogen atoms with deuterium (²H) can help determine which C-H bonds are broken during a reaction. For example, deuterating the α-positions of the oxolane ring would provide definitive evidence for the involvement of these positions in functionalization reactions.

Carbon-13 Labeling: Incorporating ¹³C at specific positions in the carbon skeleton would allow for the tracking of carbon atoms, which is particularly useful for studying rearrangement reactions or skeletal transformations.

Nitrogen-15 Labeling: Using ¹⁵N in the amine group would be invaluable for following the nitrogen atom in reactions such as N-alkylation, acylation, and potential rearrangements.

Trapping experiments involve the use of a reactive species to intercept and identify transient intermediates in a reaction. For instance, in a suspected radical-mediated reaction, a radical scavenger could be added to trap the radical intermediates, providing evidence for a radical mechanism.

The following table outlines potential isotopic labeling experiments and the mechanistic questions they could address for the reactivity of this compound.

| Isotopic Label | Labeled Position | Mechanistic Question to Address |

| ²H (Deuterium) | α-carbons of the oxolane ring | Does functionalization occur via C-H activation at the α-position? |

| ¹³C (Carbon-13) | Carbonyl carbon of an acylating agent | Does the acyl group remain intact during N-acylation? |

| ¹⁵N (Nitrogen-15) | Amine group | Does the nitrogen atom undergo any unexpected rearrangements? |

Synthesis and Characterization of 2 5 Ethyloxolan 2 Yl Ethan 1 Amine Derivatives and Analogues

Structural Modifications of the Ethan-1-amine Side Chain

The ethan-1-amine side chain of 2-(5-ethyloxolan-2-yl)ethan-1-amine is a prime target for structural modifications, allowing for the exploration of the chemical space around this core structure. These modifications can be broadly categorized into chain extension, introduction of diverse functional groups, and cyclization to form fused ring systems.

Homologation and Chain Extension

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, can be achieved through various established synthetic methodologies. A prominent example is the Arndt-Eistert homologation, which offers a reliable method for converting a carboxylic acid to its next higher homologue. wikipedia.orgorganic-chemistry.org In the context of this compound, this would conceptually begin with the corresponding carboxylic acid precursor, 2-(5-ethyloxolan-2-yl)acetic acid.

The Arndt-Eistert reaction sequence commences with the conversion of the starting carboxylic acid to its acid chloride, which is then reacted with diazomethane (B1218177) to form a diazoketone intermediate. nrochemistry.comyoutube.com This diazoketone subsequently undergoes a Wolff rearrangement, typically catalyzed by a metal catalyst such as silver oxide, to generate a ketene (B1206846). wikipedia.orgyoutube.com The ketene can then be trapped with a suitable nucleophile. For the synthesis of the homologous amine, the ketene would be treated with ammonia (B1221849) to yield a primary amide, which can then be reduced to the desired one-carbon extended amine, 3-(5-ethyloxolan-2-yl)propan-1-amine. While this method is a well-established procedure for chain homologation, its specific application to 2-(5-ethyloxolan-2-yl)acetic acid would require experimental validation to optimize reaction conditions and yields.

| Starting Material | Reagents | Product | Reaction Type |

| 2-(5-Ethyloxolan-2-yl)acetic acid | 1. SOCl₂ or (COCl)₂ 2. CH₂N₂ 3. Ag₂O, NH₃ 4. Reduction (e.g., LiAlH₄) | 3-(5-Ethyloxolan-2-yl)propan-1-amine | Arndt-Eistert Homologation |

This table outlines a conceptual synthetic pathway for the homologation of the title compound's side chain.

Introduction of Diverse Functional Groups

The primary amine of this compound serves as a versatile handle for the introduction of a wide range of functional groups through well-established amine derivatization reactions.

N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated or acylated to produce secondary and tertiary amines, and amides, respectively. Reductive amination offers a powerful method for N-alkylation, involving the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent. youtube.comorganic-chemistry.orgnumberanalytics.comnih.gov This one-pot procedure is highly efficient for creating a library of N-substituted derivatives. youtube.comorganic-chemistry.orgnih.gov For instance, reacting this compound with a given aldehyde would yield the corresponding secondary amine.

N-acylation can be achieved by treating the amine with acid chlorides, anhydrides, or activated esters. This reaction introduces an amide functionality, which can alter the compound's electronic and steric properties.

Formation of Other Functional Groups: Beyond simple alkylation and acylation, the amine group can be transformed into other functionalities. For example, reaction with isocyanates or isothiocyanates would yield urea (B33335) or thiourea (B124793) derivatives, respectively. These reactions significantly expand the diversity of accessible compounds.

| Reagent | Product Type |

| Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine |

| Acid Chloride/Anhydride | Amide |

| Isocyanate | Urea |

| Isothiocyanate | Thiourea |

This table summarizes common reactions for the derivatization of the primary amine functionality.

Cyclization Reactions to Form Fused Ring Systems

The ethan-1-amine side chain can participate in intramolecular cyclization reactions to construct novel fused heterocyclic systems. The Pictet-Spengler and Bischler-Napieralski reactions are powerful tools for the synthesis of tetrahydroisoquinoline and dihydroisoquinoline derivatives, respectively, and can be conceptually applied to furan-based analogues. wikipedia.orgwikipedia.orgorganic-chemistry.orgnrochemistry.com

A notable example is the successful synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines via a Pictet-Spengler reaction of 2-(5-methylfuran-2-yl)ethanamine with various aromatic aldehydes. nih.gov This reaction proceeds through the condensation of the amine with an aldehyde to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic substitution on the furan (B31954) ring to yield the fused pyridine (B92270) system. nih.govjk-sci.comnrochemistry.com The success of this reaction with a close analogue strongly suggests its applicability to this compound, which would lead to the formation of tetrahydrofuro[3,2-c]piperidine derivatives. The reaction is typically promoted by protic or Lewis acids. jk-sci.com

The Bischler-Napieralski reaction, on the other hand, involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.orgnrochemistry.comjk-sci.com To apply this to the target compound, one would first need to acylate the amine. The resulting amide could then undergo intramolecular cyclization, where the furan ring acts as the aromatic component, to form a dihydropyridine (B1217469) ring fused to the oxolane.

| Reaction Type | Starting Materials | Key Reagents | Product Type |

| Pictet-Spengler | This compound, Aldehyde/Ketone | Acid catalyst (protic or Lewis) | Tetrahydrofuro[3,2-c]piperidine derivative |

| Bischler-Napieralski | N-Acyl-2-(5-ethyloxolan-2-yl)ethanamine | Dehydrating agent (e.g., POCl₃) | Dihydrofuro[3,2-c]pyridine derivative |

This table illustrates the application of classical cyclization reactions to form fused ring systems.

Derivatization of the Oxolane Heterocycle

Modifications to the oxolane ring itself provide another avenue for creating novel analogues of this compound. These derivatizations can involve substitution at the unsubstituted positions of the tetrahydrofuran (B95107) ring or modification of the existing ethyl group.

Substitution at Unsubstituted Ring Positions

Introducing substituents onto the oxolane ring can be achieved through various synthetic strategies, although direct functionalization of a pre-existing substituted tetrahydrofuran can be challenging. A more common approach involves the construction of the substituted ring from acyclic precursors.

One potential method involves the ring-opening of epoxides with electron-rich alkenes, promoted by agents like hexafluoroisopropanol (HFIP), to yield substituted tetrahydrofurans. wikipedia.org Another strategy is the use of domino reactions, for example, between 3-oxo-4-(2-oxoindolin-3-ylidene)butanoates and allenoates catalyzed by a Lewis base, to furnish highly substituted tetrahydrofuran derivatives. umich.edu

Modification of the Ethyl Moiety

The ethyl group at the 5-position of the oxolane ring can also be a site for chemical modification, although this is generally less straightforward than side-chain derivatization. One conceptual approach could involve the synthesis of analogues with different alkyl chains at this position starting from appropriate precursors. For instance, a three-step strategy has been proposed for the functionalization of the methyl group of 2,5-dimethylfuran, which involves ring opening, aldol (B89426) condensation, and subsequent hydrogenation-cyclization to generate alkylated tetrahydrofurans. jk-sci.com A similar strategy could potentially be adapted to introduce modifications to the ethyl group of the target compound's precursors.

Isosteric Replacements of the Oxolane Oxygen

The synthesis of such analogues would necessitate distinct synthetic routes. For instance, the preparation of the corresponding thiolane derivative would likely involve the cyclization of a precursor containing a thiol group. Similarly, the synthesis of a pyrrolidine (B122466) analogue would typically involve the formation of a nitrogen-containing ring, for example, through reductive amination of a suitable dicarbonyl compound or intramolecular nucleophilic substitution. diva-portal.org

The biological activity and receptor binding affinity of such isosteres can be significantly altered. For example, the replacement of an ether oxygen with a sulfur atom can impact hydrogen bonding capabilities, as sulfur is a less effective hydrogen bond acceptor. nih.govmdpi.com This modification can lead to changes in the compound's interaction with biological targets.

Table 1: Potential Isosteric Replacements for the Oxolane Ring of this compound

| Original Ring | Isosteric Replacement | Potential Synthetic Precursor | Key Physicochemical Differences |

|---|---|---|---|

| Oxolane (Tetrahydrofuran) | Thiolane (Tetrahydrothiophene) | 1,4-dihalobutane with sodium sulfide | Increased lipophilicity, altered hydrogen bond accepting capacity |

Synthesis of Conformationally Restricted Analogues of this compound

To explore the bioactive conformation of a molecule, chemists often synthesize conformationally restricted analogues. This involves introducing structural constraints to limit the number of accessible conformations, which can lead to increased potency and selectivity. For a flexible molecule like this compound, conformational restriction could be achieved by incorporating the oxolane ring into a bicyclic system. researchgate.netresearchgate.net

Several synthetic strategies could be envisioned for this purpose. One approach involves the intramolecular cyclization of a suitably functionalized tetrahydrofuran derivative. rsc.orgresearchgate.net For example, a radical cyclization could be employed to form a new ring fused to the existing oxolane scaffold. rsc.org Another strategy could involve a [3+2] cycloaddition reaction to construct a bicyclic ether from a linear precursor. nih.gov The synthesis of such rigid analogues can provide valuable insights into the spatial arrangement of key functional groups required for biological activity. nih.gov

Polymer-Bound or Solid-Supported Derivatives of this compound

Solid-phase synthesis is a powerful tool for the rapid generation of compound libraries for high-throughput screening. taylorfrancis.com In this approach, a starting material is attached to a solid support (a polymer bead), and subsequent reactions are carried out in a stepwise manner, with excess reagents and by-products being easily washed away. rsc.orgcam.ac.uk

The primary amine group of this compound would be a suitable handle for attachment to a solid support. For instance, the amine could be reacted with a resin functionalized with a linker that forms a cleavable bond, such as a carbamate (B1207046) or an amide. Once attached to the resin, the oxolane ring or other parts of the molecule could be chemically modified. After the desired modifications, the final compound can be cleaved from the solid support. chimia.chmdpi.com This methodology allows for the efficient and often automated synthesis of a diverse range of derivatives. thieme-connect.com The synthesis of amine-based polymers can be achieved through various techniques like polycondensation, ring-opening polymerization, or free radical polymerization. numberanalytics.com

Table 2: General Steps in Solid-Phase Synthesis of Amine Derivatives

| Step | Description | Common Reagents/Conditions |

|---|---|---|

| 1. Resin Functionalization | Introduction of a suitable linker onto the polymer support. | Merrifield resin, Rink amide resin |

| 2. Immobilization | Covalent attachment of the amine to the functionalized resin. | DIC/HOBt for amide bond formation |

| 3. Diversification | Stepwise chemical modifications on the immobilized molecule. | Various reagents depending on the desired modification |

Structure-Reactivity Relationships in Derivatives of this compound

The chemical reactivity of derivatives of this compound would be influenced by the electronic and steric effects of substituents on the oxolane ring and the ethanamine side chain. acs.org Substituents on the tetrahydrofuran ring can alter its nucleophilicity and the basicity of the ether oxygen. researchgate.net

For example, electron-withdrawing groups attached to the oxolane ring would decrease the electron density on the oxygen atom, making it a weaker Lewis base. Conversely, electron-donating groups would increase its basicity. acs.org These electronic effects can be quantified and correlated with reaction rates, providing a deeper understanding of the molecule's reactivity. libretexts.orglibretexts.org Steric hindrance from bulky substituents can also play a significant role in dictating the regioselectivity and stereoselectivity of reactions involving the tetrahydrofuran ring or the amine group. acs.org

A systematic study involving the synthesis of a series of derivatives with varying substituents and the subsequent analysis of their reaction kinetics would be necessary to establish clear structure-reactivity relationships.

Advanced Spectroscopic and Spectrometric Analysis for Structural Elucidation of 2 5 Ethyloxolan 2 Yl Ethan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 2-(5-Ethyloxolan-2-yl)ethan-1-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to establish the carbon skeleton and the relative stereochemistry of the chiral centers.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing through-bond and through-space correlations between nuclei.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). For this compound, COSY is expected to show correlations between the protons of the ethyl group, the protons on the tetrahydrofuran (B95107) ring, and the protons of the ethylamine (B1201723) side chain. researchgate.netsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.eduyoutube.com This is instrumental in assigning the ¹³C signals based on the more readily interpretable ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH), providing critical information about the connectivity of different molecular fragments. youtube.comscience.gov For instance, it would show correlations between the protons on the carbon adjacent to the nitrogen and the carbons of the oxolane ring, confirming the attachment of the ethylamine side chain.

Nuclear Overhauser Effect SpectroscopY (NOESY): This technique reveals through-space proximity between protons, which is invaluable for determining the stereochemistry of the molecule. researchgate.net In this compound, NOESY could be used to establish the relative orientation of the ethyl group and the ethanamine side chain on the oxolane ring.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| 1 | ~2.75 (t) | ~40.0 | C2, C3 | H2 |

| 2 | ~1.60 (m) | ~35.0 | C1, C3, C4 | H1, H3 |

| 3 | ~3.80 (m) | ~78.0 | C2, C4, C5 | H2, H4 |

| 4 | ~1.90 (m), ~1.70 (m) | ~30.0 | C3, C5, C6 | H3, H5 |

| 5 | ~3.60 (m) | ~82.0 | C4, C6, C7 | H4, H6 |

| 6 | ~1.50 (m) | ~28.0 | C5, C7 | H5, H7 |

| 7 | ~0.90 (t) | ~10.0 | C5, C6 | H6 |

| NH₂ | ~1.5 (br s) | - | C1 | - |

Solid-State NMR for Polymorphic Forms

While solution-state NMR provides information on the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) can probe the structure in the solid phase. This technique is particularly useful for identifying and characterizing different polymorphic forms, which are crystalline solids with the same chemical composition but different molecular packing. Different polymorphs of this compound would exhibit distinct ¹³C ssNMR spectra due to differences in their crystal lattice environments.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.netresearchgate.net These are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O-C stretch of the ether, and the C-H bonds of the alkyl portions. nist.govspectroscopyonline.com The N-H stretching vibrations typically appear as a medium intensity doublet in the range of 3300-3500 cm⁻¹. The C-O-C asymmetric stretching vibration will give rise to a strong absorption band around 1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. The C-C and C-H vibrations of the alkyl backbone would be prominent in the Raman spectrum. The symmetric C-O-C stretch, which is often weak in the IR spectrum, may be more easily observed in the Raman spectrum.

Interactive Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted Infrared (IR) Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (primary amine) | 3300-3500 (medium, doublet) | Weak |

| C-H Stretch (alkyl) | 2850-2960 (strong) | 2850-2960 (strong) |

| N-H Bend (primary amine) | 1590-1650 (medium) | Weak |

| C-O-C Asymmetric Stretch (ether) | 1070-1150 (strong) | Weak |

| C-N Stretch (amine) | 1020-1250 (medium) | Medium |

X-ray Crystallography of this compound and Its Crystalline Derivatives

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state by mapping the electron density of a crystal. rigaku.com

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Growing a suitable single crystal of this compound or a crystalline salt derivative would allow for its analysis by single crystal X-ray diffraction (SCXRD). aps.org This technique can determine the precise bond lengths, bond angles, and torsional angles of the molecule. Crucially, for a chiral molecule like this, SCXRD is the gold standard for determining the absolute configuration of its stereocenters, provided a heavy atom is present or anomalous dispersion methods are used. nih.gov

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is a rapid and powerful technique for the characterization of crystalline solids. units.itresearchgate.net Each crystalline phase of a compound produces a unique diffraction pattern, which serves as a "fingerprint." PXRD would be used to identify the crystalline form of a bulk sample of this compound, to assess its purity, and to identify any potential polymorphic forms. By comparing the experimental powder pattern to a pattern calculated from single crystal data, the phase identity of a bulk sample can be confirmed.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound and for elucidating its structure through the analysis of fragmentation patterns. For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition.

Elemental Composition:

The molecular formula of this compound is C₈H₁₇NO. The expected monoisotopic mass can be calculated with high precision and would be confirmed by an HRMS measurement, distinguishing it from other compounds with the same nominal mass.

Fragmentation Pathways:

Upon ionization in the mass spectrometer, the molecular ion of this compound is expected to undergo characteristic fragmentation, providing valuable structural information. The primary fragmentation pathways for aliphatic amines and ethers would likely be observed. Alpha-cleavage adjacent to the nitrogen atom is a common and energetically favorable fragmentation for amines. This would result in the loss of an ethyl group from the oxolane ring or cleavage of the bond between the two carbons of the ethanamine side chain. Another likely fragmentation pathway involves the cleavage of the C-O bond within the oxolane ring.

A hypothetical HRMS fragmentation data table for this compound is presented below. The fragment ions are predicted based on established fragmentation mechanisms for similar aliphatic amines and ethers.

Interactive Data Table: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data for this compound

| m/z (Observed) | Formula | Fragment Ion Structure | Fragmentation Pathway |

| 143.1310 | C₈H₁₇NO | [M]⁺ | Molecular Ion |

| 114.0919 | C₆H₁₂NO | [M - C₂H₅]⁺ | Loss of the ethyl group from the oxolane ring |

| 99.0813 | C₅H₉O | [M - C₂H₈N]⁺ | Cleavage of the ethanamine side chain |

| 86.0970 | C₅H₁₂N | [M - C₃H₅O]⁺ | Cleavage of the oxolane ring |

| 71.0704 | C₄H₉O | [C₄H₉O]⁺ | Fragmentation of the oxolane ring |

| 44.0500 | C₂H₆N | [CH₂NH₂CH₂]⁺ | Alpha-cleavage of the ethanamine side chain |

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration

The this compound molecule possesses two stereocenters, at the C2 and C5 positions of the oxolane ring. This gives rise to the possibility of four stereoisomers (two pairs of enantiomers). Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the enantiomeric purity and the absolute configuration of a chiral sample.

Enantiomeric Purity:

For a sample of this compound that is enantiomerically enriched, CD spectroscopy can be used to determine the enantiomeric excess (% ee). The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers. By comparing the CD signal of a sample to that of a pure enantiomer, the enantiomeric purity can be accurately quantified.

Absolute Configuration:

The absolute configuration of the stereocenters can be determined by comparing the experimental CD or ORD spectrum with theoretically calculated spectra for the possible stereoisomers. The sign of the Cotton effect in an ORD spectrum or the sign of the CD bands can be correlated to a specific absolute configuration (e.g., (2R,5S)).

Below is a hypothetical data table summarizing the expected chiroptical properties for a pair of enantiomers of this compound. The specific rotation values and the sign of the Cotton effect are illustrative and would need to be determined experimentally and corroborated with theoretical calculations.

Interactive Data Table: Hypothetical Chiroptical Spectroscopy Data for Enantiomers of this compound

| Enantiomer | Specific Rotation [α]D20 (c=1, MeOH) | ORD Cotton Effect | CD (λmax, nm) |

| (2R, 5S)-2-(5-Ethyloxolan-2-yl)ethan-1-amine | Positive (+) | Positive | Positive band around 210 nm |

| (2S, 5R)-2-(5-Ethyloxolan-2-yl)ethan-1-amine | Negative (-) | Negative | Negative band around 210 nm |

Computational and Theoretical Investigations of 2 5 Ethyloxolan 2 Yl Ethan 1 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Orbitals

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic structure, stability, and reactivity from first principles.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is ideally suited for investigating the ground state properties of 2-(5-Ethyloxolan-2-yl)ethan-1-amine. A typical study would involve optimizing the molecule's geometry using a functional like B3LYP or M06-2X with a Pople-style basis set such as 6-311++G(d,p), which includes diffuse functions and polarization to accurately describe the amine and ether functionalities. nih.govresearchgate.netnih.gov

From these calculations, key electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is primarily localized on the electron-rich amine group, indicating its role as an electron donor. The LUMO, conversely, would be distributed across the molecule, and the HOMO-LUMO energy gap provides a measure of the molecule's chemical reactivity and kinetic stability. Further analysis using Natural Bond Orbital (NBO) theory would quantify charge distributions and intramolecular interactions, such as hydrogen bonding. researchgate.net

Table 1: Hypothetical Ground State Properties of this compound Calculated via DFT This table is illustrative and represents typical data that would be generated from a DFT calculation.

Parameter Calculated Value (B3LYP/6-311++G(d,p)) Description Total Electronic Energy -484.5 Hartree The total energy of the molecule in its optimized ground state. Dipole Moment 1.85 Debye A measure of the molecule's overall polarity. HOMO Energy -6.2 eV Energy of the highest occupied molecular orbital. LUMO Energy 1.5 eV Energy of the lowest unoccupied molecular orbital. HOMO-LUMO Gap 7.7 eV An indicator of chemical stability and reactivity.

For situations requiring higher accuracy, particularly for benchmarking energies, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation. They are valuable for calculating highly accurate single-point energies on DFT-optimized geometries to validate the results of the less expensive methods and to provide benchmark data for reaction energetics.

Table 2: Comparison of Hypothetical Relative Energies from Different QM Methods This table illustrates the expected convergence of different theoretical methods.

Method Basis Set Relative Energy (kcal/mol) DFT (B3LYP) 6-311++G(d,p) 0.00 (Reference) MP2 cc-pVTZ -0.85 CCSD(T) cc-pVDZ -0.42

Conformational Analysis and Energy Minima Determination Using Molecular Mechanics (MM) and QM/MM Approaches

The flexibility of the ethylamine (B1201723) side chain and the puckering of the oxolane ring mean that this compound can exist in multiple conformations. Identifying the lowest energy conformer is crucial as it represents the most populated state of the molecule.

A conformational search would typically begin with a fast Molecular Mechanics (MM) method using a force field like MMFF94 or OPLS. This search would generate hundreds or thousands of potential conformers. The unique, low-energy conformers (e.g., within 5-10 kcal/mol of the apparent minimum) would then be subjected to geometry optimization at a higher level of theory, such as DFT. This hierarchical approach ensures a thorough exploration of the conformational space while maintaining computational feasibility. For larger systems or when studying the molecule in a complex environment like a protein binding site, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach could be used, where the molecule itself is treated with QM and the environment with MM. cuni.czresearchgate.net

Table 3: Hypothetical Relative Energies of Low-Energy Conformers Illustrative data from a conformational analysis study.

Conformer Dihedral Angle (C-C-N-H) Relative Energy (kcal/mol) at B3LYP/6-31G(d) Boltzmann Population (%) 1 (Global Minimum) -65.2° 0.00 75.4% 2 178.5° 0.85 18.1% 3 59.8° 1.50 6.5%

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational methods are highly effective at predicting spectroscopic data, which can aid in structure elucidation and the interpretation of experimental spectra. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating nuclear magnetic shielding tensors. These tensors are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory. researchgate.netmdpi.com Such calculations can predict both ¹H and ¹³C NMR spectra with remarkable accuracy, helping to assign peaks in an experimental spectrum. frontiersin.orgescholarship.org

IR Spectroscopy: The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. These frequencies correspond to the vibrational modes of the molecule (e.g., N-H stretch, C-O stretch) and can be used to generate a theoretical IR spectrum. nih.gov It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the method. researchgate.net

UV-Vis Spectroscopy: Electronic excitations, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). digitellinc.com This method calculates the energies of vertical electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption peaks (λmax). mdpi.comgithub.io

Table 4: Hypothetical Computationally Predicted Spectroscopic Data This table provides an example of the output from spectroscopic prediction calculations.

Spectroscopy Type Parameter Predicted Value Assignment/Transition ¹³C NMR Chemical Shift (δ) 68.5 ppm C-N carbon ¹H NMR Chemical Shift (δ) 2.95 ppm -CH2-NH2 protons IR Vibrational Frequency 3350 cm⁻¹ N-H symmetric stretch UV-Vis λmax 215 nm n → σ* transition

Reaction Pathway Modeling and Transition State Characterization for Transformations Involving this compound

QM calculations are invaluable for mapping out the potential energy surfaces of chemical reactions. For transformations involving the amine group of this compound (e.g., acylation, alkylation), DFT can be used to model the entire reaction pathway. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition states (TS) that connect them.

A transition state is a first-order saddle point on the potential energy surface, and its structure is confirmed by a frequency calculation that yields exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While QM methods provide a static, zero-kelvin picture, Molecular Dynamics (MD) simulations allow for the study of the molecule's dynamic behavior over time at a given temperature. Using a classical force field, MD simulations track the motions of all atoms in the system over time periods ranging from nanoseconds to microseconds.

For this compound, an MD simulation in a box of explicit solvent molecules (e.g., water) would provide profound insights into its solution-phase behavior. researchgate.net Analysis of the simulation trajectory can reveal stable conformations, the dynamics of intramolecular hydrogen bonding, and, crucially, the structure and lifetime of the solvation shell. Radial distribution functions (RDFs) can be calculated to show the probability of finding solvent atoms at a certain distance from solute atoms, quantifying interactions such as hydrogen bonds between the amine group and surrounding water molecules. mdpi.commdpi.com

Table 5: Typical Parameters for a Molecular Dynamics Simulation Illustrative setup for an MD simulation of the target molecule in water.

Parameter Value/Setting Force Field GAFF (General Amber Force Field) Solvent Model TIP3P Water System Size 1 solute molecule in ~2000 water molecules Ensemble NPT (Isothermal-isobaric) Temperature 298 K Pressure 1 atm Simulation Time 100 ns

QSAR/QSPR (Quantitative Structure-Activity/Property Relationships) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools crucial in modern medicinal chemistry and materials science. researchgate.netpensoft.net These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netnih.gov For a parent compound like this compound, QSAR/QSPR studies are instrumental in guiding the synthesis of new derivatives with enhanced potency, selectivity, or optimized properties, thereby accelerating the drug discovery process. nih.govnih.gov

The core principle of QSAR/QSPR is that the variations in the activity or properties of a group of molecules are dependent on the changes in their molecular features. By systematically modifying the structure of this compound and calculating a wide range of molecular descriptors, it is possible to build a predictive model. Such a model can then be used to estimate the activity of novel, yet-to-be-synthesized derivatives, prioritizing the most promising candidates for synthesis and testing. mdpi.com

Hypothetical QSAR Study on Derivatives as MAO-B Inhibitors

Given the structural similarities of the tetrahydrofuran (B95107) amine core to compounds known to interact with neurological targets, a hypothetical QSAR study can be conceptualized for derivatives of this compound as inhibitors of Monoamine Oxidase B (MAO-B), an important target in neurodegenerative diseases. nih.govnih.gov

Dataset and Descriptors: A theoretical set of 20 derivatives was created by introducing substituents at two key positions: the ethyl group (R1) and the primary amine (R2). For each derivative, the biological activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) was recorded alongside several calculated molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties:

LogP: A measure of lipophilicity or hydrophobicity.

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity and its potential to permeate cell membranes.

Molecular Weight (MW): The mass of the molecule.

Number of Rotatable Bonds (nRotB): A measure of molecular flexibility.

Steric Parameter (Es): A descriptor quantifying the steric bulk of a substituent. nih.gov

The data for this hypothetical study is presented below.

| Compound ID | R1-Substituent | R2-Substituent | pIC50 | LogP | TPSA (Ų) | MW ( g/mol ) | nRotB | Es (R1) |

| Parent | -H | -H | 5.85 | 1.35 | 38.3 | 143.23 | 4 | 0.00 |

| DER-01 | -F | -H | 5.92 | 1.48 | 38.3 | 161.22 | 4 | -0.07 |

| DER-02 | -Cl | -H | 6.15 | 1.95 | 38.3 | 177.67 | 4 | -0.97 |

| DER-03 | -Br | -H | 6.21 | 2.20 | 38.3 | 222.12 | 4 | -1.16 |

| DER-04 | -CH3 | -H | 6.05 | 1.85 | 38.3 | 157.26 | 5 | -1.24 |

| DER-05 | -CF3 | -H | 6.45 | 2.23 | 38.3 | 211.22 | 5 | -2.40 |

| DER-06 | -H | -CH3 | 5.70 | 1.65 | 26.0 | 157.26 | 4 | 0.00 |

| DER-07 | -H | -C2H5 | 5.61 | 2.15 | 26.0 | 171.28 | 5 | 0.00 |

| DER-08 | -Cl | -CH3 | 6.01 | 2.25 | 26.0 | 191.70 | 4 | -0.97 |

| DER-09 | -Br | -C2H5 | 6.09 | 2.90 | 26.0 | 250.17 | 5 | -1.16 |

| DER-10 | -CH3 | -CH3 | 5.90 | 2.15 | 26.0 | 171.28 | 5 | -1.24 |

Model Development and Interpretation: Using multiple linear regression (MLR), a QSAR equation was developed from the training set of compounds. A plausible resulting model might look like this:

pIC50 = 4.75 + 0.55LogP - 0.21Es(R1) - 0.08*nRotB

This equation suggests that:

Lipophilicity (LogP): There is a positive correlation between the LogP value and the inhibitory activity. This indicates that more lipophilic derivatives may have better interactions with the hydrophobic regions of the MAO-B active site.

Steric Effects (Es): The negative coefficient for the steric parameter of the R1 substituent suggests that bulkier groups at this position are detrimental to activity. This implies a sterically constrained binding pocket near the ethyl group of the parent molecule.

Flexibility (nRotB): The negative coefficient for the number of rotatable bonds suggests that increased molecular flexibility is unfavorable for binding. A more rigid conformation may be required for optimal interaction with the enzyme.

Such a model, once statistically validated using internal and external validation techniques, provides clear guidelines for designing new derivatives. mdpi.com For instance, the model would direct a medicinal chemist to synthesize derivatives with increased lipophilicity but with sterically small substituents on the ethyl group to potentially achieve higher MAO-B inhibitory activity.

The compound "this compound" does not appear in the scientific literature in the contexts required by the outline. Therefore, any attempt to create content for the specified sections and subsections would be speculative and would not adhere to the principles of scientific accuracy and reliance on verifiable research findings.

It is recommended to verify the chemical name or explore alternative compounds with documented applications in these advanced fields. Without existing data, the generation of a thorough, informative, and scientifically accurate article as per the user's instructions is not feasible.

Advanced Applications of this compound in Non-Medical Fields

Following a comprehensive search of available scientific literature and databases, it has been determined that there is currently no specific, publicly accessible research detailing the advanced applications of this compound in the non-medical fields outlined in the requested article structure. While the compound is available from various chemical suppliers for research purposes, its utilization in analytical chemistry, specialty chemical synthesis, or advanced energy materials has not been documented in peer-reviewed papers or patents.

Therefore, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the provided outline is not possible at this time. The absence of detailed research findings and data prevents the creation of content for the specified sections and subsections on its role in chromatographic stationary phases, sensing mechanisms, as a chemical building block, or in energy storage and conversion. Any attempt to produce such an article would be speculative and would not meet the required standards of accuracy and reliance on verifiable sources.

Further research and development involving this compound may reveal its potential in these and other non-medical applications in the future.

Conclusion and Future Research Directions

Summary of Key Academic Contributions to the Understanding of 2-(5-Ethyloxolan-2-yl)ethan-1-amine

Direct academic contributions focusing on this compound are not present in current scientific literature. However, the academic groundwork for its study has been laid through extensive research into its structural components: substituted oxolanes and aliphatic amines.

Research into substituted tetrahydrofuran (B95107) rings is particularly mature. The tetrahydrofuran motif is a common structural feature in a wide array of marine natural products, many of which exhibit significant biological activity. mdpi.com This has spurred the development of numerous synthetic methodologies to create substituted THF derivatives. For instance, stereoselective syntheses have been developed for functionalized tetrahydrofurans intended for use as P2 ligands in nonpeptide HIV-1 protease inhibitors. nih.gov Key strategies include enzymatic resolution and olefin isomerization to control stereochemistry, which would be crucial for producing specific stereoisomers of this compound. nih.gov Furthermore, cascade reactions, such as epoxide-opening cascades, have been effectively used to construct multiple THF rings in complex natural products, demonstrating advanced synthetic control over this heterocyclic system. mdpi.com

The aliphatic amine portion of the molecule is understood through decades of research into amine synthesis and reactivity. Primary amines like the ethanamine group are fundamental building blocks in organic synthesis and are known to be key pharmacophores in many active molecules. wikipedia.org Research on related structures, such as N-substituted derivatives of tetrahydrofuran-2-ylmethylamine, shows that the amine handle can be readily modified to create sulfonamides, which have a broad spectrum of biological activities, including antibacterial properties. researchgate.net

Identification of Knowledge Gaps and Unexplored Research Avenues

The primary knowledge gap is the complete absence of experimental data for this compound. Its synthesis, physicochemical properties, stereochemistry, and potential applications remain entirely unexplored.

Key Unexplored Avenues:

Stereocontrolled Synthesis: The molecule possesses at least two chiral centers (at C2 and C5 of the oxolane ring), meaning it can exist as multiple stereoisomers. There is no published route for its synthesis, let alone a stereocontrolled one. Developing a synthetic pathway is the most critical first step.

Physicochemical and Structural Characterization: Basic properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS) are unknown. X-ray crystallography of a suitable salt or derivative would be invaluable for definitively establishing its three-dimensional structure and stereochemistry.

Reactivity Profile: While the reactivity of a primary amine is well-known (e.g., acylation, alkylation, Schiff base formation), its reactivity in the context of the full molecule is unstudied. The interplay between the oxolane ring and the amine has not been investigated.

Biological Activity Screening: The structural similarity to molecules used in medicinal chemistry (e.g., HIV protease inhibitors with THF moieties) suggests that this compound and its derivatives could be biologically active. nih.gov Screening against various biological targets (e.g., enzymes, receptors) is a significant unexplored avenue.

Coordination Chemistry: As a bidentate ligand (coordinating through the amine nitrogen and the ether oxygen), the compound could form interesting complexes with metal ions. The synthesis and characterization of such organometallic complexes are completely unexplored.

Prospective Methodological Innovations for Studying this compound

Future studies on this compound can leverage and adapt modern synthetic and analytical methodologies.

Advanced Synthesis: A prospective synthesis could involve the reduction of a corresponding nitrile or oxime. For example, a synthetic route could be designed starting from a furan (B31954) derivative, followed by catalytic hydrogenation of the ring and subsequent elaboration of the side chain. Alternatively, modern catalytic methods, such as biomimetic aldol (B89426) reactions followed by reductive amination, could offer an efficient and stereoselective route. rsc.org The use of powerful reducing agents like aluminum hydride (alane), known for its high stereoselectivity in reducing substituted ketones, could be employed to control the stereochemistry of precursors. wikipedia.org

Computational Chemistry: In the absence of experimental data, computational modeling (e.g., Density Functional Theory) can predict the compound's stable conformations, spectroscopic properties, and electronic structure. This can guide synthetic efforts and help interpret experimental results.

High-Throughput Screening: Once synthesized, the molecule and a library of its derivatives could be subjected to high-throughput screening to rapidly assess potential biological activities across a wide range of assays.

Chiral Separation and Analysis: Development of chiral chromatography methods (e.g., HPLC with a chiral stationary phase) will be essential to separate and analyze the different stereoisomers, allowing for the study of their individual properties and biological effects.

Emerging Trends in Oxolane and Aliphatic Amine Chemistry Relevant to this compound

The study of this compound would fit well within several emerging trends in organic chemistry.

Privileged Scaffolds in Drug Discovery: The tetrahydrofuran ring is increasingly recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form favorable interactions with biological targets while maintaining good pharmacokinetic properties. mdpi.comnih.gov Research into novel THF-containing molecules aligns with this trend.